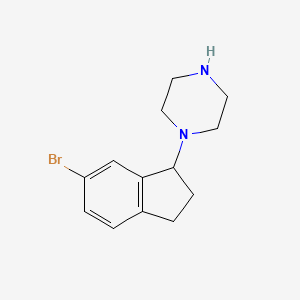![molecular formula C11H12ClN3O2 B14055055 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a synthetic organic compound that features a unique combination of a cyclobutanol ring, an imidazo[1,5-a]pyrazine moiety, and a chlorinated substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 8-position of the imidazo[1,5-a]pyrazine ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclobutanol Ring Formation: The cyclobutanol ring can be synthesized via a cyclization reaction involving a suitable precursor, often under conditions that promote ring closure.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of other valuable compounds.
作用機序
The mechanism of action of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-(8-bromoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a bromine atom instead of chlorine.
3-(8-fluoroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a fluorine atom instead of chlorine.
3-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C11H12ClN3O2 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O2/c12-9-8-5-14-10(15(8)2-1-13-9)7-3-11(17,4-7)6-16/h1-2,5,7,16-17H,3-4,6H2 |
InChIキー |
NKMZJVVUJFOTFY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)O)C2=NC=C3N2C=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


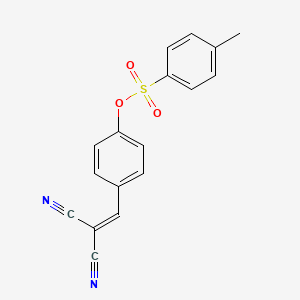

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)

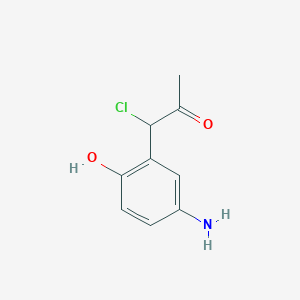
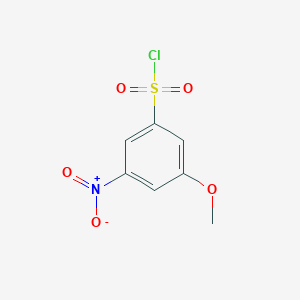
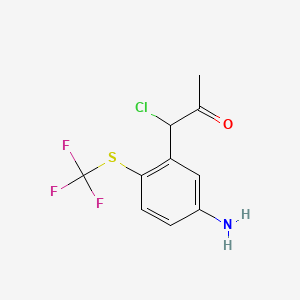
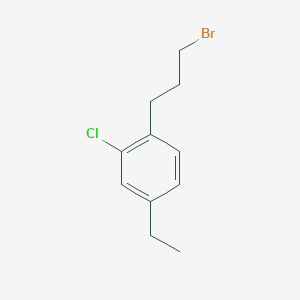
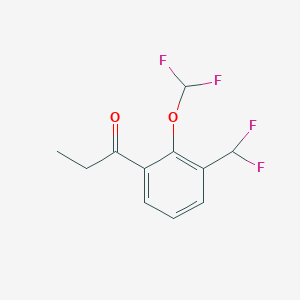
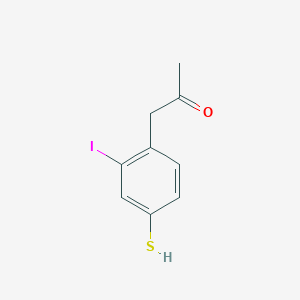
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
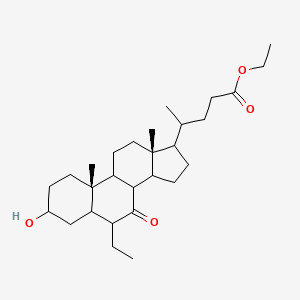
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
